2-(4-chlorophenyl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded related compounds . The structures of the newly synthesized compounds were elucidated whenever possible on the basis of elemental analysis, spectral data, and alternative synthetic routes .Scientific Research Applications
Potential in Cancer Immunotherapy
A key area of scientific research for compounds related to 2-(4-chlorophenyl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide is in the field of cancer immunotherapy. Studies have focused on Indoleamine 2,3-dioxygenase (IDO1) inhibitors, which are believed to be promising for cancer immunotherapy. For instance, Peng et al. (2020) conducted a structure-activity relationship study of a novel IDO1 inhibitor, which showed potent IDO1 inhibition, suggesting potential utility in cancer treatments (Peng et al., 2020).
Anticancer and Antimicrobial Properties
Compounds structurally similar to this compound have been synthesized and evaluated for their anticancer and antimicrobial properties. Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs, which showed inhibition activity against the HCT 116 cancer cell line and antimicrobial activities (Kumar et al., 2019).
Lipase and α-Glucosidase Inhibition
The compound has been used as a starting point for synthesizing derivatives with potential lipase and α-glucosidase inhibition properties. Bekircan et al. (2015) used a derivative of this compound to create new compounds screened for lipase and α-glucosidase inhibition, highlighting its utility in developing treatments for conditions such as diabetes and obesity (Bekircan et al., 2015).
Positive Inotropic Activity
Another research focus is the evaluation of structurally related compounds for their positive inotropic activity. Wu et al. (2012) synthesized and evaluated a series of acetamides, finding that some compounds presented favorable in vitro activity for heart-related conditions (Wu et al., 2012).
Antimicrobial and Antibacterial Activities
Derivatives of this compound have been synthesized and tested for their antimicrobial and antibacterial activities. Research by Shiradkar and Kale (2006) involved the synthesis of triazolo[3,4][1,3,4]thiadiazine derivatives with evaluations of their antibacterial, antifungal, and antitubercular activities (Shiradkar & Kale, 2006).
Potential in Treating Neurodegenerative Diseases
Riaz et al. (2020) synthesized new N-aryl derivatives of a related compound, evaluating their inhibitory potential against acetylcholinesterase and butyrylcholinesterase. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's (Riaz et al., 2020).
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4OS/c13-9-3-1-8(2-4-9)7-10(18)14-11-15-16-12-17(11)5-6-19-12/h1-4H,5-7H2,(H,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVHBLWTKOFZHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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